N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-15-7-5-8-19(13-15)25-23(28)22(27)24-14-20-9-6-10-26(20)31(29,30)21-17(3)11-16(2)12-18(21)4/h5,7-8,11-13,20H,6,9-10,14H2,1-4H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLBPMGZCGWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 896279-10-0 |
| Molecular Weight | 443.6 g/mol |
| Molecular Formula | C23H29N3O4S |
The structure features a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety, which contribute to its biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mesitylsulfonyl group enhances binding affinity due to steric effects, while the oxalamide moiety may facilitate interactions critical for modulating biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, influencing signaling pathways that affect cell function.
Biological Activity and Case Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities including anti-inflammatory, analgesic, and anticancer effects.
Case Study Examples:
-
Anti-Cancer Activity:
- A study demonstrated that related oxalamides showed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
-
Anti-inflammatory Effects:
- Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
-
Neuroprotective Properties:
- Investigations into neuroprotective effects revealed that certain derivatives can reduce oxidative stress markers in neuronal cell cultures.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy.
Key Findings Include:
- Structure-Activity Relationship (SAR): Modifications at the pyrrolidine or aromatic rings have been shown to significantly affect biological activity.
| Modification | Biological Effect |
|---|---|
| Substitution on Pyrrolidine | Increased enzyme inhibition potency |
| Altered Aromatic Groups | Enhanced receptor binding affinity |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamides
Table 1: Structural and Functional Comparison of Selected Oxalamides
Key Comparison Points
Structural Diversity and Functional Groups
- Antiviral Oxalamides (): Compounds like 13 , 14 , and 15 feature thiazole-pyrrolidine hybrids and chlorophenyl groups, optimizing steric and electronic interactions with viral targets. The target compound’s mesitylsulfonyl group may confer enhanced resistance to enzymatic degradation compared to acetyl or unmodified pyrrolidine substituents .
- Flavoring Agents (): S336 and related compounds prioritize small aromatic groups (e.g., dimethoxybenzyl, pyridinylethyl) for receptor binding. The target’s bulkier mesitylsulfonyl group likely precludes flavor-enhancing utility but aligns with therapeutic applications .
- Enzyme Inhibitors (): Adamantyl and benzyloxy substituents in oxalamides like 6 enhance hydrophobic interactions with sEH. The mesitylsulfonyl group’s rigidity and size could similarly modulate enzyme binding pockets .
The target compound’s mesitylsulfonyl group may further impede hydrolysis, extending half-life . Safety margins for flavoring oxalamides exceed 500 million due to low exposure levels (0.0002 µg/kg/day). Therapeutic oxalamides (e.g., antiviral agents) may require stricter toxicity evaluations due to higher dosing .
Synthetic Feasibility
- Antiviral oxalamides in were synthesized in moderate yields (36–53%) via stereoselective routes. The target compound’s mesitylsulfonyl group may complicate synthesis, requiring specialized sulfonylation steps .
- Enzyme-targeted oxalamides () achieved >90% purity using silica chromatography, a benchmark for the target compound’s purification .
Research Implications and Gaps
- Antiviral Potential: The target compound’s pyrrolidine-thiazole analogs () show promise against HIV, suggesting its structural framework warrants testing in virological assays .
- Enzyme Modulation : Adamantyl-containing oxalamides () highlight the role of bulky groups in enzyme inhibition, supporting further study of mesitylsulfonyl’s effects on sEH or similar targets .
- Metabolic Studies : ’s findings on oxalamide stability underscore the need to assess the target compound’s pharmacokinetics and CYP interactions .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide?
- Methodology : The synthesis typically involves:
- Step 1 : Preparation of the pyrrolidine-mesitylsulfonyl intermediate via sulfonylation of pyrrolidine derivatives using mesitylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Step 2 : Coupling with m-tolylamine via oxalyl chloride-mediated amidation. Reaction progress is monitored using TLC and LC-MS to confirm intermediate formation .
- Challenge : Low yield in sulfonylation due to steric hindrance from the mesityl group. Optimization via microwave-assisted synthesis or flow chemistry can improve efficiency .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., mesitylsulfonyl methyl groups at δ ~2.3 ppm, aromatic protons of m-tolyl at δ ~7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₃H₂₈N₄O₄S: ~480.18 g/mol).
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the mesitylsulfonyl group relative to the pyrrolidine ring .
Q. What strategies address poor solubility in aqueous buffers during biological assays?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability .
- Structural Modification : Introduce polar groups (e.g., hydroxyls) on the pyrrolidine ring, guided by SAR studies of analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Analog Synthesis : Replace mesitylsulfonyl with smaller sulfonyl groups (e.g., tosyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute the m-tolyl group with pyridinyl or thiophenyl moieties to modulate electronic properties .
- Activity Data : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to identify critical substituents .
Q. What mechanisms explain conflicting bioactivity data across similar oxalamides?
- Analysis Framework :
- Assay Conditions : Variability in pH, redox environments, or serum proteins (e.g., albumin binding) may alter compound efficacy .
- Off-Target Effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
- Metabolic Stability : Assess hepatic microsomal degradation rates; poor stability in one analog may explain reduced in vivo activity .
Q. How can computational methods predict target interactions?
- Tools :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., JAK3) or proteases, leveraging mesitylsulfonyl’s hydrophobic pocket occupancy .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to evaluate binding stability over 100-ns trajectories .
- Pharmacophore Modeling : Align with known inhibitors (e.g., ruxolitinib) to identify critical hydrogen-bonding motifs .
Q. What methods optimize reaction yields in large-scale synthesis?
- Process Chemistry :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to minimize byproducts .
- Flow Reactors : Improve heat/mass transfer for exothermic sulfonylation, reducing decomposition .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for >98% purity .
Q. How does the compound’s stability vary under physiological conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Mesitylsulfonyl groups may hydrolyze at pH >8 .
- Light/Temperature : Store lyophilized powder at -80°C; solutions degrade within 48 hours at 25°C .
- Oxidative Stress : Add antioxidants (e.g., ascorbic acid) to cell culture media to prevent sulfoxide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
